Desfluoro cabozantinib
Overview
Description
Desfluoro cabozantinib is a derivative of cabozantinib, a multi-kinase inhibitor known for its activity against a broad range of targets, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . Cabozantinib is clinically approved for the treatment of medullary thyroid cancer and renal cell carcinoma . This compound, as the name suggests, is a modified version where the fluorine atom is removed, potentially altering its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desfluoro cabozantinib involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the benzimidazole core, which is a crucial part of the molecule.
Functional group modifications: Introduction of various functional groups to achieve the desired chemical properties.
Final deprotection and purification: The final compound is obtained after deprotection of protecting groups and purification using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as crystallization and large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions: Desfluoro cabozantinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Desfluoro cabozantinib has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cell-based assays to investigate its effects on cell proliferation, migration, and apoptosis.
Medicine: Potential therapeutic applications in cancer treatment, particularly in tumors that are resistant to other treatments.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Desfluoro cabozantinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including MET, RET, AXL, VEGFR2, FLT3, and c-KIT . These kinases are involved in various cellular processes such as proliferation, migration, and survival. By inhibiting these targets, this compound can disrupt signaling pathways that promote tumor growth and metastasis .
Comparison with Similar Compounds
Cabozantinib: The parent compound with a fluorine atom.
Regorafenib: Another multi-kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor with a similar mechanism of action
Comparison: Desfluoro cabozantinib differs from cabozantinib by the absence of a fluorine atom, which may affect its pharmacokinetic properties. Compared to regorafenib and sorafenib, this compound may have a different spectrum of kinase inhibition, potentially offering advantages in certain therapeutic contexts .
Properties
IUPAC Name |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-phenylcyclopropane-1,1-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)30-15-12-23(21)36-20-10-8-19(9-11-20)31(18-6-4-3-5-7-18)27(33)28(13-14-28)26(29)32/h3-12,15-17H,13-14H2,1-2H3,(H2,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPSFNZVQAYUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C(=O)C5(CC5)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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